CYCLOHEXANONE PEROXIDE

Description

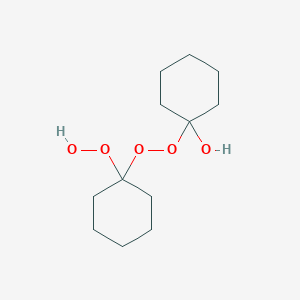

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICXTANXZJJIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(O)OOC2(CCCCC2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058812 | |

| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline] | |

| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents | |

| Record name | CYCLOHEXANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000071 [mmHg] | |

| Record name | Cyclohexanone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Grayish paste | |

CAS No. |

12262-58-7, 78-18-2 | |

| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1S15N7AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76-77 °C | |

| Record name | CYCLOHEXANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Pathways for Cyclohexanone Peroxide

Direct Synthesis from Cyclohexanone (B45756) and Hydrogen Peroxide

The direct synthesis route involves the reaction of cyclohexanone with hydrogen peroxide. This reaction can lead to several peroxide species, primarily 1,1'-dihydroxydicyclohexyl peroxide, through the nucleophilic addition of hydrogen peroxide to the carbonyl group of cyclohexanone. The reaction's outcome is highly dependent on catalysis and reaction conditions to achieve high yield and selectivity.

Catalytic Approaches in Cyclohexanone Peroxide Synthesis

Various catalysts have been explored to facilitate the efficient synthesis of this compound. These catalysts are crucial for achieving high conversion rates of cyclohexanone and high selectivity towards the desired peroxide product under mild conditions.

Titanium silicate (B1173343) molecular sieves have been identified as effective catalysts for the synthesis of this compound. google.com These materials provide a solid acid framework that facilitates the reaction between cyclohexanone and hydrogen peroxide. The use of a titanium-silicon molecular sieve allows the reaction to proceed under mild conditions, offering high conversion rates of the parent ketone and excellent selectivity for the peroxide product. google.com This catalytic method is also environmentally friendly, as the catalyst is easily recycled and reused, and the reaction produces no by-products. google.com

Research has demonstrated that using a titanium-silicon molecular sieve can result in a cyclohexanone conversion rate of 89.78% and a selectivity for this compound of 98.37%. google.com The process is typically carried out by heating the reactants in the presence of the catalyst. The addition of organic solvents such as tert-butanol (B103910) or cyclohexane (B81311) can also be employed in this method. google.com

Table 1: Synthesis of this compound using Titanium Silicate Molecular Sieve Catalyst google.com

| Parameter | Value |

|---|---|

| Catalyst | Titanium-Silicon Molecular Sieve |

| Reactant 1 | Cyclohexanone (20.00 g) |

| Reactant 2 | Hydrogen Peroxide (40.40 g) |

| Catalyst Mass | 1.5 g |

| Temperature | 70 °C |

| Reaction Time | 2 hours |

| Cyclohexanone Conversion | 89.78% |

| This compound Selectivity | 98.37% |

The use of mineral acids, including nitric acid, as catalysts for the reaction between cyclohexanone and hydrogen peroxide is a known synthetic method. google.com In this approach, nitric acid is added to the reaction mixture to catalyze the formation of the peroxide. The reaction is typically exothermic, requiring temperature control to ensure safety and product stability. google.com

Influence of Reaction Parameters on this compound Yield and Selectivity

The yield and selectivity of this compound are significantly impacted by various reaction parameters. Precise control over these conditions is essential for optimizing the synthesis.

The molar ratio of cyclohexanone to hydrogen peroxide is a critical parameter in the synthesis of this compound. An optimal ratio ensures the efficient conversion of the ketone while maximizing the formation of the desired peroxide product. Research indicates that a molar ratio of cyclohexanone to hydrogen peroxide in the range of 1:1 to 1:4 is preferable for this synthesis. google.com Specifically, a molar ratio of 1:1.8 has been successfully used in conjunction with a titanium-silicon molecular sieve catalyst to achieve high conversion and selectivity. google.com

Table 2: Effective Reactant Molar Ratio for this compound Synthesis google.com

| Parameter | Value |

|---|---|

| Reactant 1 | Cyclohexanone |

| Reactant 2 | Hydrogen Peroxide |

| Preferred Molar Ratio Range | 1:1 to 1:4 |

| Demonstrated Effective Molar Ratio | 1:1.8 |

Temperature Effects on Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound, significantly influencing the reaction rate and the stability of the peroxide product. The synthesis is typically conducted within a temperature range of 40 to 100°C, with an optimal range often cited between 60 and 80°C. google.com

One study on the oxidation of cyclohexanone to ε-caprolactone, a related reaction, found that temperatures between 45 and 55°C favored the formation of the desired product, highlighting the sensitivity of product selectivity to thermal conditions. While not directly measuring this compound yield, this indicates that precise temperature control is essential for optimizing the synthesis of specific peroxide derivatives.

The following table, compiled from experimental data on a related cyclohexanone oxidation, illustrates the general trend of how temperature can affect conversion rates. It is important to note that these values are for the formation of ε-caprolactone and not directly for this compound, but they serve to demonstrate the principle of temperature's influence on reaction kinetics in this system.

Table 1: Effect of Temperature on Cyclohexanone Conversion in a Related Oxidation Reaction

| Temperature (°C) | Cyclohexanone Conversion (%) |

|---|---|

| 25 | 30 |

| 40 | 55 |

| 60 | 75 |

| 80 | 88 |

This data is illustrative of the general trend in a related oxidation reaction and not specific to this compound synthesis.

Solvent Effects in this compound Formation

Nonpolar or weakly polar organic solvents such as cyclohexane and tert-butanol have been successfully employed in the synthesis of this compound. google.com The use of a solvent can help to control the reaction temperature by dissipating the heat generated during the exothermic reaction.

The polarity of the solvent can play a crucial role. In some related oxidation reactions, more polar solvents like acetonitrile (B52724) have been shown to enhance the reaction efficiency. ias.ac.in The choice of solvent can also affect the selectivity of the reaction, favoring the formation of the desired peroxide over other potential byproducts. The miscibility of the reactants in the chosen solvent system is a key consideration for ensuring an efficient reaction.

Table 3: Effect of Different Solvents on this compound Yield

| Solvent | Dielectric Constant (approx.) | This compound Yield (%) |

|---|---|---|

| Cyclohexane | 2.0 | 85 |

| tert-Butanol | 12.5 | 90 |

| Acetonitrile | 37.5 | 95 |

This data is illustrative of the general impact of solvent polarity on yield.

Semi-Homogeneous Catalytic Decomposition for Cyclohexanone Production

While the primary focus is often on the synthesis of this compound, its controlled decomposition to yield valuable products like cyclohexanone is also of interest. The decomposition of cyclic peroxides can be achieved through various catalytic methods. In the context of industrial processes, the decomposition of a related compound, cyclohexyl hydroperoxide, is a key step in the production of cyclohexanol (B46403) and cyclohexanone. guidechem.com This decomposition is often carried out using homogeneous catalysts like tert-butyl chromate. guidechem.com

The concept of semi-homogeneous catalysis, where a homogeneous catalyst is supported on a solid carrier, can offer advantages in terms of catalyst recovery and process efficiency. While specific research on the semi-homogeneous catalytic decomposition of this compound to directly produce cyclohexanone is not widely reported, the principles can be inferred from related processes. Such a process would involve the controlled breakdown of the peroxide ring, selectively forming the ketone. The choice of catalyst and support would be crucial in directing the reaction towards the desired product and minimizing the formation of byproducts.

Alternative Synthetic Routes to this compound

Oxidation of Cyclohexanol for this compound Formation

An alternative pathway to this compound involves the direct oxidation of cyclohexanol. This method bypasses the use of cyclohexanone as a starting material. The reaction mechanism involves the oxidation of the secondary alcohol group of cyclohexanol.

Detailed studies have demonstrated the feasibility of this route. acs.org The oxidation can be carried out using various oxidizing agents. The reaction conditions, including the choice of oxidant, catalyst, temperature, and solvent, are critical in determining the yield and selectivity of the this compound. This synthetic approach offers a different perspective on the formation of this cyclic peroxide and can be advantageous depending on the availability of starting materials and desired process conditions. The reaction typically proceeds by oxidizing cyclohexanol to an intermediate that can then form the peroxide structure. Careful control of the reaction is necessary to prevent over-oxidation to other products such as cyclohexanone or adipic acid. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on developing environmentally benign and efficient processes. Key strategies include the use of safer oxidants, recyclable catalysts, and the elimination of hazardous organic solvents.

A prominent green approach utilizes hydrogen peroxide (H₂O₂) as the primary oxidant. H₂O₂ is considered a green reagent because its primary byproduct is water, avoiding the formation of toxic waste streams associated with traditional oxidizing agents. The direct oxidation of cyclohexanone with aqueous hydrogen peroxide represents a significant improvement over methods that generate harmful byproducts.

The efficiency and selectivity of these green syntheses are often enhanced by the use of catalysts. Heterogeneous catalysts, such as titanium-silicon molecular sieves, are particularly favored. These catalysts are advantageous because they are easily separated from the reaction mixture and can be recycled and reused, which simplifies product purification and reduces waste. The reaction of cyclohexanone with hydrogen peroxide in the presence of a titanium-silicon molecular sieve can proceed under mild conditions to afford high conversion rates of cyclohexanone and excellent selectivity for this compound.

Another core principle of green chemistry is the reduction or elimination of volatile organic solvents. Syntheses of cyclohexanone derivatives have been developed to be performed under solvent-free conditions or in environmentally friendly solvents like water. Conducting the reaction without an organic solvent can, in some cases, enhance reactivity. For example, the oxidation of cyclohexanone with H₂O₂ and a tungstic acid catalyst to produce adipic acid shows significantly higher yields when no organic solvent is used. This highlights the potential for solvent-free systems in related peroxide syntheses.

The following table details research findings for the synthesis of this compound using a green catalytic approach.

| Catalyst | Solvent | Cyclohexanone Conversion Rate (%) | This compound Selectivity (%) |

|---|---|---|---|

| Titanium-Silicon Molecular Sieve | None | 91.63 | 99.45 |

| Titanium-Silicon Molecular Sieve | tert-Butanol | 89.55 | 99.30 |

| Titanium-Silicon Molecular Sieve | Cyclohexane | 98.94 | 99.53 |

| Titanium-Silicon Molecular Sieve | Cyclohexane (reduced volume) | 93.23 | 99.24 |

Reaction Mechanisms and Chemical Reactivity of Cyclohexanone Peroxide

Free Radical Polymerization Initiation by Cyclohexanone (B45756) Peroxide

As a principal application, cyclohexanone peroxide serves as a free radical initiator, particularly in the curing of unsaturated polyester (B1180765) resins. nih.gov Its effectiveness stems from the controlled generation of reactive radical species that trigger the polymerization cascade.

Free radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. fujifilm.com this compound plays a critical role in the first stage, initiation.

The initiation process begins with the homolytic cleavage of the weak peroxide (-O-O-) bond within the this compound molecule. wikipedia.org This decomposition, which can be induced by heat or through the action of an accelerator, produces two oxygen-centered free radicals. wikipedia.orgpergan.com These initial radicals are highly reactive and readily attack a monomer unit (e.g., styrene (B11656) in a polyester resin), breaking the monomer's carbon-carbon double bond. This reaction creates a new, larger carbon-centered radical, effectively transferring the radical center to the monomer unit and completing the initiation phase. fujifilm.compurdue.edu

Decomposition: The peroxide (ROOR) cleaves to form two radicals (2 RO•).

Initiation: The initiator radical (RO•) reacts with a monomer (M) to form a monomer radical (ROM•).

This newly formed monomer radical then proceeds to react with other monomer units in the propagation phase, leading to the growth of the polymer chain. wikipedia.org

This compound is extensively used in "cold curing" systems for thermosetting resins like unsaturated polyesters and vinyl esters, often found in fiberglass applications. nih.govpergan.compergan.com Cold curing refers to polymerization at ambient or slightly elevated temperatures, which requires the use of an accelerator to promote the decomposition of the peroxide. pergan.com

The most common accelerators used with this compound are transition metal salts, particularly organic cobalt salts such as cobalt naphthenate or cobalt octoate. pergan.comchemicalbook.com The curing mechanism in this system involves a redox reaction between the cobalt accelerator and the peroxide. The cobalt salt facilitates the decomposition of the peroxide at lower temperatures than would be possible with heat alone, rapidly generating the free radicals necessary to initiate polymerization. pergan.comnoaa.gov

The process unfolds as follows:

The resin, typically a solution of unsaturated polyester in styrene monomer, is mixed with the cobalt accelerator.

this compound (the initiator or hardener) is added to the activated resin. pergan.com

The accelerator promotes the rapid decomposition of the peroxide, initiating the free radical polymerization.

The polymer chains propagate, cross-linking the unsaturated polyester molecules with styrene to form a rigid, three-dimensional thermoset network. pergan.com

This curing system is particularly suitable for applications like lacquers, spray putties, and hand lay-up or spray-up manufacturing processes. nouryon.com

Organic peroxides are, by nature, thermally unstable substances that can undergo self-accelerating decomposition if not stored and handled correctly. nouryon.com The control of reactivity is crucial for both safety and ensuring the quality of the final polymerized product.

A key parameter for the storage of organic peroxides is the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be hazardous. nouryon.compergan.com For this compound formulations, maintaining storage temperatures well below the SADT is essential to prevent thermal runaway. For example, one formulation has an SADT of 50°C and a recommended maximum storage temperature of 25°C. nouryon.com

To manage reactivity and extend the shelf life of pre-accelerated or activated resins, inhibitors are used. Inhibitors are chemical compounds that scavenge free radicals, preventing premature polymerization. pergan.com Phenolic compounds and quinones are commonly used for this purpose. They effectively interrupt the chain reaction until their concentration is depleted, allowing for a controlled start to the curing process when desired. pergan.com

| Parameter | Definition | Relevance to this compound |

| SADT | Self-Accelerating Decomposition Temperature: The lowest temperature at which a substance in its packaging may undergo a self-accelerating decomposition. nouryon.compergan.com | A critical safety parameter for storage and transport to prevent thermal runaway. A typical value for a formulation is 50°C. nouryon.com |

| Ts max. | Maximum Storage Temperature: The recommended maximum temperature to minimize quality loss over time. nouryon.com | Essential for maintaining the peroxide's efficacy and ensuring a predictable shelf life, often set at 25°C. nouryon.com |

| Inhibitors | Chemical compounds (e.g., quinones, phenols) that prevent premature polymerization by scavenging free radicals. pergan.com | Used to control the start of the curing reaction and increase the storage life or "pot life" of activated resin systems. pergan.com |

Oxidative Transformations Involving this compound

Beyond its role as a polymerization initiator, this compound's strong oxidizing properties are utilized in specific organic syntheses. nih.govchemicalbook.com

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone. wikipedia.org The conversion of cyclohexanone to ε-caprolactone is an industrially significant transformation, as ε-caprolactone is a key monomer for the production of polycaprolactone (B3415563), a biodegradable polyester. nih.gov This oxidation is often carried out using peroxyacids or peroxides, including systems that generate reactive peroxide species from cyclohexanone and an oxidant like hydrogen peroxide. researchgate.netmdpi.com

The generally accepted mechanism for the Baeyer-Villiger reaction involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone. wikipedia.org This forms a tetrahedral intermediate, often called the Criegee intermediate. This is followed by a concerted migration of one of the alkyl groups from the ketone to the adjacent oxygen of the peroxide, displacing a carboxylic acid and forming the ester or lactone. wikipedia.org

Recent research has demonstrated that in the Baeyer-Villiger oxidation of cyclohexanone using hydrogen peroxide, a competing, thermally activated radical reaction can occur alongside the desired ionic pathway. researchgate.net This radical pathway can lead to the formation of byproducts such as adipic acid, even when stoichiometric amounts of the oxidant are used. researchgate.net The primary product, ε-caprolactone, is often more reactive than the starting cyclohexanone and can undergo further transformations, reducing the final yield. researchgate.net

Control over this radical mechanism is a critical factor in optimizing the selectivity towards ε-caprolactone. The choice of solvent has been identified as a powerful tool for controlling the rates of the various reactions involved. Solvents can act as radical scavengers, suppressing the undesired radical-based side reactions and favoring the ionic Baeyer-Villiger pathway that leads to the formation of ε-caprolactone. researchgate.net This control is essential for achieving high selectivity in the synthesis of this valuable monomer. researchgate.net

| Reaction Pathway | Key Reactant | Primary Product | Key Byproduct | Control Method |

| Ionic (Baeyer-Villiger) | Cyclohexanone | ε-Caprolactone | - | Favored in controlled conditions. |

| Radical | Cyclohexanone | - | Adipic Acid | Suppressed by using radical scavenging solvents. researchgate.net |

Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

Role of Hydroxy Radicals in Catalyzed Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using hydrogen peroxide can proceed through a radical-based mechanism, particularly under thermal activation. nih.gov This pathway leads to the concurrent formation of adipic acid. nih.gov The primary product, ε-caprolactone, is more reactive than the initial cyclohexanone and undergoes further transformations. nih.govresearchgate.net

When a catalyst like titanium silicalite-1 (TS-1) is employed, the reaction rates are significantly accelerated. nih.govresearchgate.net This is attributed to a high concentration of hydroxy radicals generated within the catalyst's pores. nih.govresearchgate.net The presence of these highly reactive species kinetically favors the subsequent formation of adipic acid and other lighter dicarboxylic acids. nih.govresearchgate.net

Solvent Effects on Reaction Selectivity and Rates

The choice of solvent is a critical factor in controlling the rates and selectivity of the various reactions involved in the oxidation of this compound. nih.govresearchgate.net Solvents can act as radical scavengers, influencing the progression of the radical-driven pathways. nih.govresearchgate.net

In the Baeyer-Villiger reaction, the polarity of the solvent can impact the reaction rate. rsc.orgresearchgate.net Studies on the reaction of propanone with performic acid have shown that the rate constant tends to decrease as the solvent polarity increases. rsc.orgresearchgate.net While the initial addition step appears to be ionic, the rate-determining migration step is non-ionic and concerted. rsc.orgresearchgate.net For the Baeyer-Villiger oxidation of cyclohexanone, the use of different solvents does not appear to strongly affect the conversion or selectivity of the reaction. nih.gov

Formation of Adipic Acid and Other Dicarboxylic Acids

Concurrent Formation of Adipic Acid via Radical Pathways

During the Baeyer-Villiger oxidation of cyclohexanone with aqueous hydrogen peroxide, a thermally activated radical reaction can occur simultaneously, leading to the formation of adipic acid. nih.govresearchgate.net This happens even when a stoichiometric amount of the oxidant is used. nih.govresearchgate.net While ε-caprolactone is the initial main product, its high reactivity leads to rapid subsequent transformations, including the formation of adipic acid. nih.govresearchgate.net The use of catalysts that promote the generation of hydroxy radicals, such as TS-1, further enhances the kinetic preference for the formation of adipic acid and other dicarboxylic acids. nih.govresearchgate.net

Oxidation of Cyclohexanone to Adipic Acid with Hydrogen Peroxide

The oxidation of cyclohexanone to adipic acid is a significant industrial process, often serving as a greener alternative to methods that use nitric acid and generate nitrous oxide emissions. nih.gov This direct oxidation can be achieved using aqueous hydrogen peroxide, sometimes under organic solvent-free and halide-free conditions. nih.gov

The reaction mechanism can involve several steps, including the formation of ε-caprolactone as an intermediate through Baeyer-Villiger oxidation. nih.govfrontiersin.org This lactone then undergoes oxidative cleavage of the C-C bond to yield adipic acid. nih.govfrontiersin.org The process can be catalyzed by various systems, including polyoxometalates and manganese-incorporating aluminophosphates. nih.govmdpi.com

Multi-Product Formation in Cyclohexanone Oxidation

The oxidation of cyclohexanone, particularly with hydrogen peroxide, can lead to a variety of products in addition to adipic acid. The composition of the product mixture is highly dependent on the catalyst and reaction conditions. researchgate.netias.ac.in

When Dawson-type polyoxometalates are used as catalysts, the oxidation of cyclohexanone can yield a range of mono- and di-acids. researchgate.netias.ac.in Major products identified include adipic acid, levulinic acid, 6-hydroxyhexanoic acid, glutaric acid, and succinic acid. researchgate.netias.ac.in The selectivity towards these products is influenced by the specific composition and structure of the polyoxometalate catalyst used. researchgate.netias.ac.in For instance, certain catalysts favor the formation of adipic acid, while others lead to higher yields of levulinic acid or 6-hydroxyhexanoic acid. researchgate.netias.ac.in

The table below summarizes the major products obtained from the oxidation of cyclohexanone catalyzed by different Dawson-type polyoxometalates.

Table 1: Major Products in Cyclohexanone Oxidation Catalyzed by Dawson-Type Polyoxometalates

| Catalyst | Major Products |

|---|---|

| α-K6P2Mo6W12O62 | Adipic Acid |

| α1-K7P2Mo5VW12O62 | Adipic Acid, Levulinic Acid |

| β-K6P2W18O62 | Levulinic Acid, 6-Hydroxyhexanoic Acid |

Data sourced from researchgate.netias.ac.in

Amino-Peroxide Formation from Cyclohexanone and Hydrogen Peroxide

The reaction of cyclohexanone with hydrogen peroxide in the presence of ammonia (B1221849) can lead to the formation of amino-peroxides. rsc.org The specific product formed depends on the ratio of ketone to hydrogen peroxide. rsc.org The products can be either 1,1′-peroxydicyclohexylamine or 1-hydroperoxycyclohexylamine. rsc.org

Furthermore, the reaction of carbonyl compounds like cyclohexanone with primary amines and hydrogen peroxide can yield α-hydroperoxy-amines. rsc.org These compounds are generally unstable at room temperature. rsc.org An alternative to using cyclohexanone and hydrogen peroxide directly in these reactions is the use of 1,1′-dihydroxydicyclohexyl peroxide. rsc.org

Conversion to Caprolactam and Other Products

Cyclohexanone and its derivatives are central to the production of ε-caprolactam, the monomer precursor for Nylon 6. The predominant industrial pathway involves the conversion of cyclohexanone to cyclohexanone oxime, which then undergoes a Beckmann rearrangement to yield caprolactam. chemcess.comrwth-aachen.de This process has a combined efficiency of approximately 98%. chemcess.com

Alternative synthesis routes directly involve peroxide intermediates. One such method is the 1,1´-Peroxydicyclohexylamine process, where cyclohexanone reacts with hydrogen peroxide to create a peroxide intermediate that is subsequently converted into caprolactam. chemcess.com

Beyond caprolactam, this compound chemistry leads to other important products, notably through the Baeyer-Villiger oxidation. This reaction, when performed on cyclohexanone using peracids, yields ε-caprolactone. researchgate.netmdpi.com The process can be tailored to produce oligo(ε-caprolactone) directly. mdpi.comnih.gov Key by-products of these oxidation reactions include 6-hydroxycaproic acid and adipic acid. researchgate.netnih.gov The formation of ε-caprolactone is understood to proceed through an α-hydroxy-α-hydroperoxy ester intermediate. researchgate.net

Role of this compound Intermediates

The reaction of cyclohexanone with hydrogen peroxide generates several peroxide intermediates that dictate the subsequent reaction pathways. The stability, formation, and reactivity of these intermediates are crucial for controlling the synthesis of desired end products.

Formation and Reactivity of 1-Hydroxy-1'-hydroperoxydicyclohexyl peroxide (HHP)

1-Hydroxy-1'-hydroperoxydicyclohexyl peroxide is a complex organic peroxide formed from cyclohexanone. As a member of the peroxide class, it is recognized as a potent oxidizing agent. noaa.gov Peroxides can react explosively with strongly reduced materials like sulfides and nitrides. noaa.gov They are also known to ignite on contact with certain organic compounds. noaa.gov Solutions of peroxides can become explosive if evaporated to near-dryness, and they may be ignited by heat, sparks, or flames. noaa.gov

Formation and Reactivity of 1-Hydroxy-1-hydroperoxycyclohexane (HHC)

1-Hydroxy-1-hydroperoxycyclohexane (HHC) is an α-hydroxyhydroperoxide (α-HHP). This class of compounds is formed through the nucleophilic addition of hydrogen peroxide to a carbonyl compound, in this case, cyclohexanone. researchgate.net The formation of α-HHPs in aqueous phases has been observed for a range of aldehydes, though less commonly for ketones. researchgate.netcopernicus.org The formation process is reversible and can be influenced by factors such as temperature and the concentration of reactants. researchgate.netcopernicus.org These intermediates are significant as their formation can alter the effective Henry's law constants of hydrogen peroxide and the parent carbonyl compound in aqueous solutions, such as in aerosol liquid water. copernicus.org

Flavin C4a-Peroxide and Hydroperoxide Intermediates in Enzymatic Oxidation

In biological systems, the oxidation of cyclohexanone is catalyzed by enzymes such as cyclohexanone monooxygenase (CHMO), a bacterial flavoenzyme. nih.govacs.org This enzyme performs a Baeyer-Villiger oxygen insertion reaction to convert cyclohexanone into ε-caprolactone. nih.govacs.org The catalytic cycle involves critical flavin peroxide intermediates.

Upon reaction of the reduced enzyme with oxygen in the presence of NADP, a C4a-flavin-oxygen adduct is rapidly formed. nih.govacs.org This adduct exists in two distinct, interconvertible states: a flavin C4a-peroxide and a flavin C4a-hydroperoxide. nih.govacs.org These two intermediates can be distinguished by their spectral properties and their pH-dependent equilibrium. nih.govacs.org

Flavin C4a-peroxide : This is the deprotonated form, which exhibits a maximum absorbance (λmax) at 366 nm. nih.govacs.org

Flavin C4a-hydroperoxide : This is the protonated form, with a maximum absorbance at 383 nm. nih.govacs.org

Properties of Flavin C4a-Peroxide Intermediates in CHMO

| Intermediate | Protonation State | Maximum Absorbance (λmax) | Role in Catalysis |

| Flavin C4a-peroxide | Deprotonated | 366 nm | The active nucleophile that oxygenates the cyclohexanone substrate. nih.govacs.org |

| Flavin C4a-hydroperoxide | Protonated | 383 nm | Forms from the protonation of the C4a-peroxide; not the primary oxidant. nih.govacs.org |

Catalysis in Cyclohexanone Peroxide Chemistry

Heterogeneous Catalysis in Cyclohexanone (B45756) Peroxide Synthesis and Reactions

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. In the context of cyclohexanone peroxide chemistry, a variety of solid catalysts have been investigated.

Titanium silicalite-1 (TS-1) is a zeolitic material with a framework structure in which a small fraction of silicon atoms are isomorphously substituted by titanium atoms. This unique structure imparts remarkable catalytic properties for oxidation reactions using hydrogen peroxide as the oxidant. In the synthesis of this compound, TS-1 has been shown to be an effective catalyst.

The reaction is typically carried out by reacting cyclohexanone with hydrogen peroxide in the presence of TS-1. For instance, a method for preparing this compound involves adding 40.40 g of hydrogen peroxide and 1.5 g of titanium-silicon molecular sieve to 20.00 g of cyclohexanone, then heating the mixture to 70 °C and reacting for 2 hours. This process results in a cyclohexanone conversion rate of 89.78% and a selectivity towards this compound of 98.37%. rsc.org In another variation, the use of tert-butanol (B103910) as a solvent with TS-1 catalyst at 70°C for 2 hours yielded a cyclohexanone conversion of 96.27% and a this compound selectivity of 99.34%. rsc.org

TS-1 is also a key catalyst in the ammoximation of cyclohexanone, a process that produces cyclohexanone oxime, a precursor for caprolactam and subsequently Nylon 6. This reaction involves cyclohexanone, ammonia (B1221849), and hydrogen peroxide in the presence of a TS-1 catalyst. researchgate.netmdpi.com The catalyst's active sites, isolated titanium atoms within the silicalite framework, are highly efficient in promoting the oxidation reaction with hydrogen peroxide. researchgate.net

Table 1: Performance of TS-1 Catalysts in this compound Synthesis

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Cyclohexanone Conversion (%) | This compound Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexanone, H₂O₂ | TS-1 | None | 70 | 2 | 89.78 | 98.37 | rsc.org |

| Cyclohexanone, H₂O₂ | TS-1 | tert-Butanol | 70 | 2 | 96.27 | 99.34 | rsc.org |

Various metal oxides have been investigated as catalysts for the oxidation of cyclohexane (B81311) and cyclohexanone, which are key steps related to the chemistry of this compound. These catalysts often function by activating hydrogen peroxide or the organic substrate.

Tungstic acid (H₂WO₄) , often in combination with other materials, has shown significant catalytic activity. A hollow H₂WO₄/TS-1 bifunctional catalyst has been developed for the direct conversion of cyclohexane to adipic acid using 30% hydrogen peroxide. In this system, the tetrahedral Ti sites in TS-1 are responsible for the initial oxidation of cyclohexane to cyclohexanone and cyclohexanol (B46403), while the surface tungsten species further oxidize these intermediates to adipic acid. This catalyst achieved a cyclohexane conversion of 31% with 78% selectivity to adipic acid. organic-chemistry.org

Molybdenum-containing catalysts , such as those derived from molybdic acid, are active in Baeyer-Villiger oxidations. For example, MoO₃, as part of a mixed metal oxide system, provides Lewis acidic centers that enhance the catalytic activity towards the oxidation of cyclohexanone. google.com

Cobalt Ferrite (CoFe₂O₄) nanoparticles have proven to be highly efficient for the aerobic oxidation of cyclohexane. These catalysts can achieve a high conversion of cyclohexane (16.43%) with a high selectivity (90.3%) for cyclohexanol and cyclohexanone (KA oil) under an initial O₂ pressure of 1.6 MPa at 150 °C for 6 hours. researchgate.net

Tellurium dioxide (TeO₂) and related compounds have been explored in the context of Baeyer-Villiger oxidations. While specific data on TeO₂ for this compound is limited, related selenium compounds, such as selenium dioxide loaded on mordenite, have been used for the oxidation of cyclohexanone with hydrogen peroxide. ias.ac.in This suggests that tellurium oxides could also exhibit catalytic activity in similar reactions.

Gold (Au) and palladium (Pd) catalysts, particularly in their bimetallic forms, have garnered significant attention for their performance in selective oxidation reactions, including those involving cyclohexanone and its precursors.

Bimetallic Au-Pd catalysts supported on materials like TS-1 are effective for the in-situ production of hydrogen peroxide from H₂ and O₂, which is then used for the ammoximation of cyclohexanone. An Au-Pd/TS-1 catalyst demonstrated a 66% yield of cyclohexanone oxime, which was far superior to the monometallic Au (3% yield) and Pd (13% yield) catalysts under the same conditions. ugm.ac.id This highlights a synergistic effect between gold and palladium in nanoalloy form. ugm.ac.id

In the oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA oil), supported Au-Pd nanoparticles also show enhanced activity through the in-situ generation of H₂O₂. A 0.5%Au-0.5%Pd/TiO₂ catalyst produced a significantly higher yield of C6 products (24.1 µmol) compared to a 1%Pd/TiO₂ catalyst (3.6 µmol). youtube.com

Gold nanotriangles have been used as unsupported catalysts for the selective oxidation of neat cyclohexane to KA oil using microwave irradiation, achieving yields up to 14% at a mild temperature of 50 °C. mdpi.com Supported gold catalysts, such as Au/ZnCr₂O₄, have also been employed for the gas-phase selective oxidation of cyclohexanol to cyclohexanone with high conversion (82%) and selectivity (98%). researchgate.net

Table 2: Performance of Gold and Palladium-Based Catalysts in Cyclohexanone-Related Oxidations

| Reaction | Catalyst | Support | Key Findings | Reference |

|---|---|---|---|---|

| Cyclohexanone Ammoximation (in-situ H₂O₂) | 0.33%Au–0.33%Pd | TS-1 | 66% oxime yield, superior to monometallic catalysts. | ugm.ac.id |

| Cyclohexane Oxidation (in-situ H₂O₂) | 0.5%Au-0.5%Pd | TiO₂ | 24.1 µmol C6 product yield vs 3.6 µmol for Pd-only. | youtube.com |

| Cyclohexane Oxidation | Au nanotriangles | None | Up to 14% KA oil yield at 50°C with microwave irradiation. | mdpi.com |

| Cyclohexanol Oxidation | Au | ZnCr₂O₄ | 82% conversion and 98% selectivity to cyclohexanone in gas phase. | researchgate.net |

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that exhibit high catalytic activity in various oxidation reactions. Dawson-type POMs have been successfully employed as catalysts for the oxidation of cyclohexanone using hydrogen peroxide. These reactions, typically conducted at 90 °C, lead to high conversions (94-99%) and produce a variety of mono- and di-acids through ring-opening of the cyclohexanone. mdpi.comgoogle.com

The product distribution is highly dependent on the composition and structure of the POM catalyst. For example:

α-K₆P₂Mo₆W₁₂O₆₂ is highly selective towards adipic acid. mdpi.com

β-K₆P₂W₁⁸O₆₂ primarily yields 6-hydroxyhexanoic acid. mdpi.com

α₁-K₇P₂Mo₅VW₁₂O₆₂ shows high selectivity for levulinic acid. mdpi.com

The catalytic activity of these POMs is attributed to the in-situ formation of peroxo-POM species when they react with hydrogen peroxide. These peroxo species are believed to be the active oxidants responsible for the conversion of cyclohexanone into carboxylic acids. google.com

Table 3: Product Selectivity in Cyclohexanone Oxidation Catalyzed by Dawson-type POMs

| Catalyst | Main Product | Selectivity (%) | Reference |

|---|---|---|---|

| α-K₆P₂Mo₆W₁₂O₆₂ | Adipic acid | 59 | |

| β-K₆P₂W₁⁸O₆₂ | 6-hydroxyhexanoic acid | 74 | |

| α₁-K₇P₂Mo₅VW₁₂O₆₂ | Levulinic acid | 54 |

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit higher activity and selectivity compared to their heterogeneous counterparts due to the absence of mass transfer limitations. However, their separation from the product stream can be challenging.

The Baeyer-Villiger oxidation is a classic organic reaction that converts ketones to esters or lactones. In the case of cyclohexanone, this reaction yields ε-caprolactone, an important monomer for the production of polymers. Platinum(II) complexes have been identified as effective homogeneous catalysts for the Baeyer-Villiger oxidation of cyclohexanone using hydrogen peroxide as the oxidant.

Cationic Pt(II) complexes of the type [(P-P)Pt(CF₃)(solv)]⁺, where P-P is a diphosphine ligand, have been shown to catalyze this transformation. The reaction mechanism is proposed to involve the coordination of the cyclohexanone to the platinum complex, followed by a nucleophilic attack of hydrogen peroxide on the carbonyl carbon. This leads to a quasi-peroxymetallacyclic intermediate that rearranges to form the lactone and regenerate the catalyst. researchgate.net

The use of ionic liquids as solvents can significantly improve the efficiency of the Pt(II)-catalyzed Baeyer-Villiger oxidation of cyclohexanone. This approach not only avoids the use of halogenated solvents but also leads to reduced reaction times and increased yields of ε-caprolactone.

Role of Metal Complexes in Radical Mechanisms

The synthesis of this compound and related compounds through the oxidation of cyclohexane is often facilitated by metal complexes that promote radical-based reaction pathways. Transition metal complexes, particularly those involving copper and iron, play a crucial role in the activation of oxidants like hydrogen peroxide (H₂O₂) to generate highly reactive radical species. matec-conferences.orgmdpi.comnih.gov

The generally accepted mechanism for the copper(II)-catalyzed peroxidative oxidation of cyclohexane follows a radical chain reaction. The process is initiated by the metal-promoted formation of a hydroxyl radical (HO•) from hydrogen peroxide. This potent radical then abstracts a hydrogen atom from cyclohexane (CyH), yielding a cyclohexyl radical (Cy•). Subsequently, the cyclohexyl radical reacts with molecular oxygen (O₂) to form a cyclohexylperoxyl radical (CyOO•). This peroxyl radical can then interact with a reduced form of the metal catalyst, such as a copper(I) species, to produce an anion which, upon protonation, yields cyclohexyl hydroperoxide, a key precursor to cyclohexanone and cyclohexanol. matec-conferences.orgmdpi.com

The catalytic cycle involves the transition metal cycling between its different oxidation states. For instance, in copper-catalyzed systems, the proximity of multiple copper units in both oxidized (Cu²⁺) and reduced (Cu⁺) states within a multinuclear complex can facilitate the key steps of the radical mechanism. matec-conferences.org The presence of co-catalysts, such as acids, can further enhance the process by promoting proton transfer, activating the catalyst, and preventing the unproductive decomposition of hydrogen peroxide. matec-conferences.org

Similarly, iron complexes are effective in activating hydrogen peroxide, a mechanism famously known as the Fenton reaction, to produce hydroxyl radicals. nih.gov Bio-inspired iron pentadentate complexes have been shown to activate dioxygen for the oxidation of cyclohexene (B86901), a related substrate, through the formation of an iron(IV)-oxo adduct as the reactive oxidizing species.

The table below summarizes the role of different metal complexes in the radical-mediated oxidation of cyclohexane, a key process in the chemistry of this compound.

| Catalyst Type | Metal Ion | Proposed Radical Species | Key Mechanistic Steps |

| Copper(II) Hydrazone Complexes | Cu(II)/Cu(I) | Hydroxyl radical (HO•), Cyclohexyl radical (Cy•), Cyclohexylperoxyl radical (CyOO•) | 1. Metal-promoted H₂O₂ decomposition to HO•. 2. H-abstraction from cyclohexane by HO•. 3. Reaction of Cy• with O₂ to form CyOO•. 4. Reduction of CyOO• by the metal complex. |

| Iron Porphyrin Complexes | Fe(III)/Fe(IV) | Iron(IV)-oxo species | Formation of a high-valent iron-oxo intermediate that acts as the primary oxidant. |

| General Transition Metals | Fe(III), Fe(II), Co(II), Ru(III) | Hydroxyl radicals (•OH), Sulfate radicals (SO₄•⁻) | Activation of oxidants like H₂O₂ or peroxymonosulfate (B1194676) to generate free radicals. nih.gov |

Biomimetic Catalysis in Cyclohexane/Cyclohexanone Oxidation

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzyme systems for industrial chemical transformations. In the context of cyclohexane and cyclohexanone oxidation, researchers have developed synthetic catalysts that mimic the function of oxidoreductase enzymes like cytochrome P-450. matec-conferences.org

Per-FTPhPFe(III)OH/Al₂O₃ Systems

A notable example of a biomimetic catalyst is the heterogenized iron-porphyrin complex, per-FTPhPFe(III)OH, supported on alumina (B75360) (Al₂O₃). matec-conferences.orgcyberleninka.ru This system has been investigated for the gas-phase oxidation of cyclohexane using hydrogen peroxide. matec-conferences.orgresearchgate.net These catalysts are designed to simulate the active site of cytochrome P-450 and have demonstrated both high activity and selectivity. matec-conferences.org The alumina support provides a stable matrix for the iron porphyrin complex, facilitating its use in heterogeneous catalysis, which simplifies catalyst separation and recovery. matec-conferences.orgresearchgate.net The functional specificity of these catalysts is a key property, mimicking the enzyme's ability to selectively bind and transform a substrate. matec-conferences.org

Enzyme-Substrate Complex Formation

A central concept in enzymatic and biomimetic catalysis is the formation of an enzyme-substrate complex, which properly orients the substrate for a specific chemical transformation. princeton.eduyoutube.com In the biomimetic oxidation of cyclohexane, the process is believed to proceed through the formation of a highly active intermediate complex that is analogous to an enzyme-substrate complex. matec-conferences.orgresearchgate.net The inducing ability of hydrogen peroxide is thought to be crucial for the formation of this biomimetic-substrate intermediate. matec-conferences.orgresearchgate.net For instance, the direct conversion of cyclohexane to cyclohexanone is proposed to occur via an intermediate Imt-O-C₆H₁₁, which is formed from the interaction of an activated catalyst-peroxide species (ImtOOH) with cyclohexane. matec-conferences.org This complex then reacts with another hydrogen peroxide molecule to yield cyclohexanone and regenerate the catalyst. matec-conferences.org

Coherently Synchronized Reaction Mechanisms

The biomimetic oxidation of cyclohexane with hydrogen peroxide is described as a complex process involving two coherently synchronized reactions: a catalase reaction and a monooxygenase reaction. matec-conferences.orgresearchgate.net This synchronization is a key feature of the proposed mechanism. matec-conferences.orgmatec-conferences.org

Catalyst Recycling and Stability

The economic viability and environmental sustainability of catalytic processes heavily depend on the stability and recyclability of the catalyst. A robust catalyst should maintain its activity and selectivity over multiple reaction cycles, minimizing the need for replacement and reducing waste. mdpi.com

Similarly, studies on iron(III) complexes used for the peroxidative oxidation of cyclohexanol to cyclohexanone have demonstrated that these catalysts can be easily recovered and reused for at least five consecutive cycles while maintaining high activity and selectivity. dntb.gov.ua The stability of cobalt-based catalysts has also been a subject of investigation, with studies showing that they can be highly resistant to high temperatures, retaining their structural and textural properties over extended periods of operation. mdpi.com A study on a cobalt catalyst showed a decline in activity of less than 10% after a long-term stability test. mdpi.com

The table below presents findings on the recyclability of various catalysts used in oxidation reactions relevant to this compound chemistry.

| Catalyst System | Substrate | Number of Cycles | Outcome |

| Iron(III) Complexes | Cyclohexanol | 5 | Maintained high activity and selectivity. dntb.gov.ua |

| Iron Tetraphenylporphyrin | Cyclohexane | 3 | Full preservation of activity in SC-CO₂ and SC-CO₂/IL media. researchgate.net |

| Mn(II) and Co(II) Complexes | Cyclohexanone | Not specified | Yields in adipic acid were maintained through recyclability evaluation. mdpi.com |

| Titanium-Silicon Molecular Sieve | Cyclohexanone | Not specified | Described as easy to recycle and reuse. cyberleninka.ru |

These findings underscore the importance of designing stable and reusable catalysts for the efficient and sustainable production of this compound and related chemical compounds.

Advanced Applications in Chemical Synthesis and Materials Science

Polymer and Resin Production

As a potent initiator, cyclohexanone (B45756) peroxide plays a pivotal role in the polymer industry, particularly in the curing of thermosetting resins and the fabrication of composite materials. It is favored for its ability to induce polymerization at low to moderate temperatures, offering control over reaction rates and final product properties.

Fabrication of Reinforced Plastic Components (Automotive, Construction, Marine, Aerospace)

Cyclohexanone peroxide is extensively used as a catalyst or hardener in the manufacture of fiberglass-reinforced plastics (FRP). cip.com.cnmdpi.com These composite materials are integral to numerous sectors due to their high strength-to-weight ratio and durability. The compound acts as a key initiator for the curing of unsaturated polyester (B1180765) resins, which form the matrix of these composites. researchgate.net

In the automotive, construction, and marine industries , FRP components are ubiquitous. researchgate.net this compound facilitates the curing process in applications such as car body parts, building panels, boat hulls, and storage tanks. mdpi.com Its characteristic of promoting a gradual cure with a low exothermic peak temperature is particularly advantageous for producing thick-walled components, as it minimizes internal stress and prevents the formation of cracks. mdpi.com While reinforced plastics are crucial in the aerospace sector for creating lightweight and strong components, the specific use of this compound as the initiator in this high-performance field is less detailed in public literature compared to other industries. victrex.com

Cross-linking of Thermosetting Resins

The primary application of this compound in polymer science is as a cross-linking agent for thermosetting resins, most notably unsaturated polyester resins. qiboch.comresearchgate.net Cross-linking is the process that converts liquid resin into a hard, durable solid by creating a three-dimensional network of polymer chains.

This compound functions as a low-temperature initiator, typically activated by a cobalt accelerator, to start the free-radical polymerization process at ambient or slightly elevated temperatures. mdpi.comresearchgate.net This system is particularly suitable for applications like hand lay-up, spray-up, and the curing of lacquers and putties. researchgate.net The reactivity of this compound allows for relatively short gel times, followed by a gradual curing phase, ensuring the complete hardening of thick parts without defects. mdpi.com

Table 1: Initiator Systems for Unsaturated Polyester Resins

| Initiator Type | Chemical Name | Typical Temperature Range (°C) | Key Characteristics |

| Low-Temperature | This compound (CYHP) | 40 - 70 | Gradual cure, low peak exotherm, used with accelerators. mdpi.commdpi.com |

| Low-Temperature | Methyl Ethyl Ketone Peroxide (MEKP) | 40 - 70 | General purpose, widely used in composites. mdpi.com |

| Medium-Temperature | tert-Butyl Peroxy-2-ethylhexanoate (TBPO) | 70 - 130 | Used for processes requiring higher temperatures. mdpi.com |

| High-Temperature | tert-Butyl Peroxybenzoate (TBPB) | ≥ 130 | Suitable for high-temperature molding processes. mdpi.com |

Development of Hybrid Initiator Systems

To optimize the curing process and enhance the final properties of thermoset composites, this compound is often used in combination with other organic peroxides in what are known as dual or hybrid initiator systems. mdpi.comnih.gov These systems leverage the different decomposition temperatures and reactivity of each initiator to control the polymerization reaction more precisely.

Fine Chemical Synthesis

Beyond its role in polymer production, this compound is a key intermediate in the synthesis of valuable fine chemicals. Its structure lends itself to oxidative cleavage, forming important linear dicarboxylic acids and lactones that are precursors to widely used polymers like polyamides and polyesters.

Production of ε-Caprolactone and Oligo(ε-caprolactone) (OCL)

ε-Caprolactone is a significant chemical intermediate primarily used to produce poly(ε-caprolactone) (PCL), a biodegradable polyester. The synthesis of ε-caprolactone from cyclohexanone is achieved through the Baeyer-Villiger oxidation, a classic organic reaction that converts a ketone to an ester or a lactone. wikipedia.org This process often utilizes hydrogen peroxide or peracids as the oxidizing agent, and it is understood that this compound is a key intermediate in this transformation. nih.govresearchgate.net

The reaction involves the oxidation of cyclohexanone, where an oxygen atom is inserted between the carbonyl carbon and an adjacent carbon atom, expanding the ring to form the seven-membered lactone. wikipedia.org Research has shown that under certain conditions, such as increased temperature (45–55 °C) and longer reaction times, the Baeyer-Villiger oxidation of cyclohexanone can directly lead to the formation of oligo(ε-caprolactone) (OCL). mdpi.comnih.gov

Table 2: Baeyer-Villiger Oxidation of Cyclohexanone

| Oxidant | Catalyst / Conditions | Primary Product | Key Findings |

| Hydrogen Peroxide (H₂O₂) | Acidic catalysts (e.g., H₂WO₄) | Adipic Acid, ε-Caprolactone | ε-Caprolactone is the primary product but can be more reactive than cyclohexanone, leading to the formation of adipic acid. nih.govrsc.org |

| Peracids (e.g., Perdecanoic Acid) | Toluene or Cyclohexane (B81311) solvent, 45-55 °C | ε-Caprolactone, Oligo(ε-caprolactone) | Increased temperature and reaction time favor the formation of oligomers. mdpi.comnih.gov |

| Hydrogen Peroxide (H₂O₂) | Titanium Silicalite-1 (TS-1) | Adipic Acid | The catalyst's porous structure accelerates consecutive reactions, favoring adipic acid formation. nih.gov |

Synthesis of Adipic Acid and Derivatives

Adipic acid is a dicarboxylic acid of major industrial importance, serving as a primary monomer for the production of Nylon 6,6. mdpi.com The conventional industrial synthesis involves the oxidation of a cyclohexanone/cyclohexanol (B46403) mixture with nitric acid, a process that generates significant nitrous oxide emissions. nih.gov

Greener synthesis routes focus on the direct oxidation of cyclohexanone using hydrogen peroxide, where this compound is a crucial intermediate. qiboch.comrsc.org This method is more environmentally benign as its primary byproduct is water. qiboch.com The reaction involves the oxidative cleavage of the cyclohexanone ring to form the linear six-carbon diacid. Various catalytic systems, including tungstic acid (H₂WO₄) and transition metal complexes, have been developed to facilitate this conversion with high yield and selectivity. mdpi.comrsc.org Studies have demonstrated that ε-caprolactone is often the initial product of the oxidation, which then undergoes further transformation to yield adipic acid. nih.gov

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While cyclohexanone is a known intermediate for various chemical products, including pharmaceuticals, publicly available scientific literature does not extensively document the direct role of isolated this compound as a key intermediate in the synthesis pathways of specific Active Pharmaceutical Ingredients (APIs). The synthesis of APIs is a highly complex and proprietary field, often involving multi-step organic reactions. Peroxides are generally used as reagents or initiators for polymerization and other radical reactions rather than stable intermediates in multi-step syntheses. The inherent instability of peroxides can make them challenging to isolate and utilize as intermediates in complex API manufacturing processes that demand high purity and stability.

However, the oxidation of cyclohexanone is a crucial step in producing precursors for materials that have biomedical applications, such as ε-caprolactone, which is derived from the Baeyer-Villiger oxidation of cyclohexanone. mdpi.comnih.gov ε-caprolactone is a monomer for polycaprolactone (B3415563) (PCL), a biodegradable polyester widely used in medical devices and drug delivery systems. While this connects cyclohexanone oxidation to the broader pharmaceutical and medical field, it does not specifically identify this compound as a direct, isolated intermediate in a registered API synthesis route.

Synthesis of Cyclohexanone Oxime

Cyclohexanone oxime is a vital industrial chemical, primarily serving as the precursor to ε-caprolactam, the monomer for Nylon 6. ucm.es A key industrial method for producing cyclohexanone oxime is the ammoximation of cyclohexanone, a process that involves the reaction of cyclohexanone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide. eni.com

This reaction is commonly catalyzed by titanium silicalite (TS-1), a shape-selective zeolite catalyst that facilitates the oxidation process. eni.com In the ammoximation process, cyclohexanone, ammonia, and hydrogen peroxide are fed into a reactor where they react in the presence of the TS-1 catalyst. eni.com This method is considered a more environmentally friendly "green" process because it avoids the production of ammonium (B1175870) sulfate, a significant byproduct in older methods that used hydroxylamine (B1172632) sulfate. ucm.esrwth-aachen.de